Product packaging for 1-Methyldecahydronaphthalene(Cat. No.:CAS No. 2958-75-0)

1-Methyldecahydronaphthalene

Cat. No.: B1604615
CAS No.: 2958-75-0
M. Wt: 152.28 g/mol
InChI Key: NHCREQREVZBOCH-UHFFFAOYSA-N
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Description

Contextual Significance of Polycyclic Saturated Hydrocarbons in Organic Chemistry

Polycyclic saturated hydrocarbons, a class of organic compounds composed of multiple fused rings, are of significant interest in organic chemistry. fiveable.mewikipedia.org Their unique and often rigid three-dimensional structures provide valuable frameworks in stereochemistry and conformational analysis. libretexts.org These compounds serve as fundamental building blocks in the synthesis of complex natural products, such as steroids, which feature fused ring systems. libretexts.org The study of their reactivity and stability offers insights into the behavior of more complex molecular architectures. Furthermore, polycyclic alkanes like decalin (decahydronaphthalene) are common in natural products and are pivotal in understanding the relationship between structure and physical properties, such as boiling point and density. libretexts.org

Overview of Scholarly Investigations into 1-Methyldecahydronaphthalene

This compound, also known as 1-methyldecalin, is a saturated bicyclic hydrocarbon with the chemical formula C₁₁H₂₀. nist.govcymitquimica.com It is a derivative of decahydronaphthalene (B1670005) and exists as various stereoisomers due to the presence of chiral centers. nist.govontosight.ai Scholarly investigations into this compound have been multifaceted, exploring its synthesis, stereochemistry, conformational analysis, and applications. Research has focused on its preparation through the hydrogenation of 1-methylnaphthalene (B46632), a component of coal tar and certain petroleum streams. acs.orgcdnsciencepub.com These studies are often driven by the compound's potential as a high-density fuel component and as a liquid organic hydrogen carrier (LOHC). acs.orgsci-hub.ru Additionally, its well-defined stereoisomers serve as model systems for fundamental studies in conformational analysis and reaction mechanisms in organic chemistry. cdnsciencepub.comcanterbury.ac.nz

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20 B1604615 1-Methyldecahydronaphthalene CAS No. 2958-75-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20/c1-9-5-4-7-10-6-2-3-8-11(9)10/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCREQREVZBOCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2C1CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70880795
Record name Decahydro-1-methylnaphthalene
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Molecular Weight

152.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2958-75-0, 4683-94-7, 4683-95-8, 14398-67-5, 28258-89-1
Record name Decahydro-1-methylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2958-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Methyldecalin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-2-Methyl-decahydronaphthalene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, decahydro-1-methyl-, (1alpha,4aalpha,8abeta)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, decahydro-1-methyl-, (1alpha,4abeta,8aalpha)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, decahydromethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028258891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decahydro-1-methylnaphthalene
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Stereochemistry and Conformational Analysis of 1 Methyldecahydronaphthalene

Isomeric Forms and Configurational Diversity

The structural complexity of 1-methyldecahydronaphthalene originates from the stereochemical possibilities within its parent decahydronaphthalene (B1670005) (decalin) framework and is further amplified by the introduction of a methyl substituent.

Cis- and Trans-Stereoisomers of Decahydronaphthalene Skeletons

Decahydronaphthalene, a bicyclic hydrocarbon with the formula C₁₀H₁₈, is formed by fusing two cyclohexane (B81311) rings. nih.gov The fusion of these two rings can occur in two distinct stereoisomeric forms: cis-decalin and trans-decalin. rsc.orglibretexts.org These isomers are not interconvertible without breaking carbon-carbon bonds. libretexts.org

The difference between them lies in the relative orientation of the hydrogen atoms at the bridgehead carbons (C4a and C8a).

trans-Decalin : In this isomer, the two rings are fused via two equatorial-type bonds. libretexts.org The hydrogen atoms at the ring junction are on opposite sides of the molecule. libretexts.org This arrangement results in a relatively rigid, flat structure. libretexts.org The two chair conformations of the fused rings are "locked" and cannot undergo ring flipping. ic.ac.uk

cis-Decalin : This isomer features a fusion of an axial and an equatorial bond. libretexts.org The bridgehead hydrogens are on the same side of the molecule. libretexts.org This configuration gives the molecule a bent shape and allows for conformational flexibility; the entire system can undergo a chair-chair ring inversion. libretexts.org

These structural differences lead to distinct physical properties. rsc.org The trans isomer is thermodynamically more stable than the cis isomer by approximately 2 kcal/mol, primarily due to unfavorable non-bonded interactions within the concave region of the cis isomer. libretexts.org

Isomer CAS Registry Number Key Structural Feature Conformational Flexibility
cis-Decalin493-01-6Bridgehead hydrogens on the same sideFlexible, undergoes ring inversion
trans-Decalin493-02-7 nist.govBridgehead hydrogens on opposite sidesRigid, locked conformation

Diastereomeric and Enantiomeric Considerations in Substituted Decalins

The introduction of a methyl group at the C-1 position of the decalin skeleton introduces additional layers of isomerism, leading to the formation of diastereomers and enantiomers. researchgate.net

A diastereomer is a type of stereoisomer that is not a mirror image of another, which occurs when a compound has two or more stereocenters. dalalinstitute.com In this compound, diastereomers arise from the combination of the cis/trans ring fusion and the orientation of the methyl group (axial or equatorial) relative to the ring system.

For example, trans-1-methyldecalin can exist as two diastereomers depending on whether the methyl group is in an axial or equatorial position. Since the trans-decalin ring system is rigid, these two forms are configurationally distinct and not interconvertible through conformational changes. libretexts.org Similarly, cis-1-methyldecalin also has multiple diastereomeric forms. nih.gov

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. dalalinstitute.com Chirality in substituted decalins arises when the molecule as a whole lacks a plane of symmetry. For instance, in 2-hydroxy substituted decalin, four stereoisomers can exist as two pairs of enantiomers. egyankosh.ac.in The specific stereochemistry at the bridgehead carbons and the carbon bearing the substituent determines whether the molecule is chiral and can exist as a pair of enantiomers.

Conformational Isomerism and Energetic Landscapes

The three-dimensional shape and stability of this compound are governed by the conformational preferences of its fused-ring system.

Analysis of Chair and Twist-Boat Conformations in Fused-Ring Systems

Like cyclohexane, the six-membered rings in decalin are most stable in the chair conformation, which minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles and staggering adjacent C-H bonds. slideshare.netcam.ac.uk Fused ring systems are often forced to adopt specific conformations to minimize strain. fiveable.me

While the chair form is the global energy minimum, other higher-energy conformations such as the twist-boat and boat are possible. cam.ac.ukcaltech.edu The twist-boat conformation is a flexible form that often serves as an intermediate in the process of ring flipping from one chair conformation to another. ic.ac.uk For a single cyclohexane ring, the twist-boat is significantly higher in energy than the chair. caltech.edu In fused systems like decalin, the energetic landscape is more complex, but the double-chair conformation remains the most prevalent and stable arrangement. libretexts.org

Influence of Methyl Substitution on Conformational Preferences and Interconversions

The presence of a methyl group on the decalin framework significantly influences the relative stability of possible conformers. In substituted cyclohexanes, there is a strong preference for the substituent to occupy an equatorial position to avoid destabilizing 1,3-diaxial interactions. slideshare.net

This principle extends to substituted decalins:

In the flexible cis-1-methyldecahydronaphthalene , ring inversion is possible, allowing the methyl group to interconvert between axial and equatorial positions. libretexts.orgdrugdesign.org The conformer with the equatorial methyl group is favored as it is more stable. drugdesign.org

In the rigid trans-1-methyldecahydronaphthalene , the methyl group is fixed in either an axial or equatorial position. chegg.com The isomer with the equatorial methyl group is significantly more stable than the one with the axial methyl group due to the avoidance of severe steric strain from 1,3-diaxial interactions.

Studies on dimethyl cyclohexane have shown that having a methyl group in an axial position alters the molecule's electronic structure and absorption spectra compared to isomers with only equatorial substituents. acs.org This highlights that the steric bulk of the methyl group is a primary determinant of conformational preference. acs.org

Computational Approaches to Conformational Stability and Energetics

Computational chemistry provides powerful tools for investigating the complex energetic landscapes of molecules like this compound. Methods such as Density Functional Theory (DFT) are widely used to calculate the Gibbs free energies of different conformations and determine their relative stabilities. caltech.edu

For example, calculations on substituted decalins can predict whether a particular derivative will favor one conformational form over another. acs.org Time-dependent DFT (TD-DFT) calculations have been successfully used to interpret the electronic spectra of different decalin isomers, correlating spectral shifts with the presence of axial or equatorial substituents. acs.org Natural Bond Orbital (NBO) analysis can further elucidate the electronic interactions, such as hyperconjugation, that contribute to the stability of certain conformations. acs.orgresearchgate.net Advanced computational methods, such as the CBS-QB3 level of theory, are employed to study the energy barriers associated with conformational inversions. iisc.ac.in These computational approaches complement experimental data and provide a detailed understanding of the structural and energetic properties of complex stereoisomers. caltech.edu

Chiral Properties and Enantioselective Synthesis

The synthesis of this compound in an enantiomerically pure form presents a significant challenge due to the presence of three chiral centers, which gives rise to the possibility of eight stereoisomers (four pairs of enantiomers). knowledgebin.org Consequently, the development of stereoselective synthetic routes is crucial for accessing specific, optically active isomers. Various strategies have been successfully employed to achieve this, primarily focusing on the use of chiral auxiliaries and organocatalysis.

Strategies for Enantiomerically Pure this compound Synthesis

The asymmetric synthesis of the this compound scaffold is a key area of research, driven by the presence of the decalin framework in numerous natural products. psu.edu Methodologies to control the stereochemical outcome of reactions leading to this structure are therefore of high value.

Chiral Auxiliary-Mediated Synthesis

A well-established method for inducing stereoselectivity is the use of a chiral auxiliary. wikipedia.orgiipseries.org This approach involves the temporary incorporation of a chiral molecule into the substrate, which directs the stereochemical course of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.orgwordpress.com The effectiveness of a chiral auxiliary relies on its ability to create a sterically and electronically biased environment, favoring the formation of one diastereomer over another. numberanalytics.com

Several types of chiral auxiliaries have been successfully applied to the synthesis of decalin systems:

Evans' Oxazolidinones: These auxiliaries are widely used for controlling the stereochemistry of aldol (B89426) reactions and alkylations. numberanalytics.comwordpress.com

Camphor-derived Auxiliaries: Oppolzer's camphorsultam is another prominent chiral auxiliary used in asymmetric alkylations and aldol reactions to form key intermediates for decalin synthesis. wikipedia.orgnumberanalytics.com

(2R,3R)-Butane-2,3-diol: This chiral diol can be used to form chiral acetals. For instance, chiral acetal (B89532) derivatives of 2-methylcyclohex-2-enone have been used in asymmetric ionic Diels-Alder reactions with dienes like 2,3-dimethyl-1,3-butadiene (B165502) to produce cis-decalin structures with high diastereoselectivity. psu.edu

Chiral AuxiliaryReaction TypeSubstratesDiastereomeric Ratio/ExcessReference
(2R,3R)-Butane-2,3-diol AcetalIonic Diels-Alder2-Methylcyclohex-2-enone & 2,3-dimethyl-1,3-butadiene82% de psu.edu
Oppolzer's SultamAlkylationDecalin precursorNot specified

Organocatalytic Strategies

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. mdpi.com For the synthesis of chiral decalin systems, amino acids like proline and its derivatives have proven to be particularly effective. ucl.ac.ukscilit.net

Key organocatalytic reactions for decalin synthesis include:

Hajos-Parrish Reaction: This is an L-proline-catalyzed intramolecular aldol condensation. Studies have been undertaken to optimize this reaction for the formation of bicyclic ketone intermediates, which are precursors to decalin systems. By adjusting the solvent and choice of amino acid catalyst, enantiomeric excesses of up to 74% have been achieved for the target bicyclic ketone. ucl.ac.uk

Domino Michael/Aldol Reactions: Diphenylprolinol silyl (B83357) ether, a derivative of proline, has been used to catalyze a domino Michael/intramolecular aldol reaction. This strategy has been employed to synthesize functionalized 9-methyldecalin derivatives with excellent enantioselectivity. acs.org The reaction between a cyclohexanone (B45756) derivative and an enal proceeds through a Michael addition followed by an intramolecular aldol cyclization to construct the decalin ring system. acs.org

Asymmetric Robinson Annulation: The Robinson annulation, a classic ring-forming reaction, can be rendered enantioselective using organocatalysts. The initial Michael addition of 2-methylcyclohexane-1,3-dione (B75653) to ethyl vinyl ketone, a key step in forming the precursor for cyclization, is significantly enhanced in micellar media. ucl.ac.uk Subsequent intramolecular cyclization, catalyzed by a chiral amino acid, can lead to the formation of the Wieland-Miescher ketone, a vital building block for decalin-containing natural products, with high enantiomeric excess. acs.org

CatalystReaction TypeReactantsEnantiomeric Excess (ee)Reference
L-ProlineIntramolecular Aldol (Hajos-Parrish)Triketone precursor74% ee ucl.ac.uk
Diphenylprolinol silyl etherDomino Michael/AldolCyclohexanone derivative & enal>99% ee acs.org
ProlinamideAsymmetric Robinson Annulation2-methylcyclohexane-1,3-dione & methyl vinyl ketone89% ee acs.org

Chiral Pool Synthesis

Another effective strategy is to begin the synthesis from a readily available, enantiomerically pure natural product, a method known as the chiral pool approach. iipseries.org This leverages the inherent chirality of the starting material to control the stereochemistry of the final product. For example, a novel approach for the synthesis of a C-1 hydroxylated decalin ring system commences from (-)-carvone, a naturally occurring monoterpene. nih.gov This synthesis utilizes a substrate-controlled Mukaiyama aldol reaction and an alkaline cyclization as key steps to efficiently produce the C-1 oxygenated eudesmane (B1671778) decalin skeleton. nih.gov

Synthetic Methodologies for 1 Methyldecahydronaphthalene and Its Derivatives

Catalytic Hydrogenation Pathways

The most prevalent route to 1-methyldecahydronaphthalene is through the catalytic hydrogenation of 1-methylnaphthalene (B46632). This process involves the saturation of the aromatic rings with hydrogen under specific conditions of temperature and pressure, mediated by a catalyst. The reaction typically proceeds in a stepwise manner, first forming methyltetralin intermediates before achieving full saturation to methyldecalin. researchgate.netacs.org

Hydrogenation of 1-Methylnaphthalene and Related Aromatic Precursors

The hydrogenation of 1-methylnaphthalene serves as a model reaction for understanding the hydrotreating of polyaromatic hydrocarbons found in various fuel sources, including coal-derived liquids. osti.govjst.go.jp The process involves the addition of hydrogen across the double bonds of the naphthalene (B1677914) ring system. The reaction network shows that 1-methylnaphthalene initially hydrogenates to form two primary isomers: 1-methyltetralin and 5-methyltetralin. acs.org Subsequent hydrogenation of these intermediates leads to the formation of various stereoisomers of this compound. acs.org Studies have shown that the hydrogenation preferentially occurs on the unsubstituted aromatic ring first. researchgate.net

Catalyst selection is critical for achieving high conversion and selectivity in the hydrogenation of 1-methylnaphthalene. A wide range of catalysts has been evaluated, including precious metals, supported bimetallic sulfides, and zeolite-supported systems.

Precious Metal Catalysts: Noble metals such as Platinum (Pt), Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru) are highly active for hydrogenation, often allowing for milder reaction conditions compared to other catalyst types. acs.org Pd/TiO2 has been identified as a particularly active and sulfur-resistant catalyst. researchgate.net A systematic study using noble metals on activated carbon and alumina (B75360) supports found that a Rh/Al2O3 catalyst exhibited fast kinetics and the highest selectivity towards methyldecalins. acs.org

Supported Catalysts: Sulfided bimetallic catalysts are commonly used in industrial hydrotreating processes. For 1-methylnaphthalene hydrogenation, catalysts like NiMo/Al2O3, CoMo/γ-Al2O3, and NiMoW/γ-Al2O3 have been extensively studied. researchgate.netjst.go.jp The NiMoW/γ-Al2O3 catalyst has demonstrated the best performance for saturation to methyldecalin. researchgate.net In one study, a NiMo catalyst supported on titania-alumina achieved a 98% conversion of 1-methylnaphthalene to methyldecalins at 325°C and 1000 psi. osti.gov

Zeolite-Supported Catalysts: Zeolites, such as Beta, are used as supports to provide high surface area and acidity, which can be beneficial in bifunctional catalysts for reactions like hydrocracking. acs.orgacs.org In the hydrocracking of 1-methylnaphthalene to produce benzene, toluene, and xylene (BTX), tungsten-supported Beta zeolites (W/Beta) have been employed. acs.orgacs.org The balance between the metal function (hydrogenation) and the acid function (cracking) of the catalyst is crucial for determining the product yield. acs.org

Interactive Table: Performance of Various Catalysts in 1-Methylnaphthalene Hydrogenation

CatalystSupportTemperature (°C)Pressure (MPa/psi)Key FindingReference
NiMoAl2O33604.0 MPaHigh selectivity (98.3%) to methyl-tetralin. researchgate.net
NiMoWγ-Al2O3Not specifiedNot specifiedBest saturation performance among NiMo, CoMo, and NiW. researchgate.net
NiMoTitania-Alumina3251000 psi98% conversion to methyldecalins. osti.gov
RhAl2O3250Not specifiedFastest kinetics and highest selectivity to methyldecalins. acs.org
PdTiO22806.99 MPaHighly active and sulfur-resistant. researchgate.net
WBeta Zeolite4206.0 MPaUsed for hydrocracking to BTX; performance depends on metal-acid balance. acs.orgacs.org

Kinetic studies of 1-methylnaphthalene hydrogenation reveal a complex reaction network. The process begins with the hydrogenation of one of the aromatic rings to form methyltetralin, followed by the slower hydrogenation of the second ring to yield methyldecalin. researchgate.nettandfonline.com The reaction is influenced by temperature and hydrogen pressure; for instance, moderate hydrogen pressure favors the formation of methyltetralin, while excessively high pressure and temperature can inhibit its preservation and promote further hydrogenation to decalin. researchgate.net

The proposed mechanism involves several steps:

Initial Hydrogenation: 1-methylnaphthalene is hydrogenated to produce both 1-methyltetralin and 5-methyltetralin. acs.org

Further Hydrogenation: The methyltetralin isomers are subsequently hydrogenated to form stereoisomers of 1-methyldecalin. acs.org

Isomerization: The reaction scheme can also include isomerization reactions between the intermediate and final products. acs.org

Kinetic models, such as the Langmuir-Hinshelwood type, have been successfully applied to describe the reaction rates. These models are based on the competitive adsorption of hydrogen and the organic reactants on the catalyst surface. jst.go.jptandfonline.com Analysis of the reaction pathway shows that hydrogen abstraction from the methyl group is a significant initial step in the consumption of 1-methylnaphthalene under certain conditions. mdpi.com

The hydrogenation of 1-methylnaphthalene and its intermediates can produce several stereoisomers of 1-methyldecalin, including trans-anti-, trans-syn-, cis-anti-, and cis-syn- forms. acs.org The stereoselectivity of the reaction—the preference for the formation of one stereoisomer over another—is highly dependent on the catalyst and reaction conditions. acs.orgjst.go.jp

For example, studies have shown that Pt-supported catalysts can exhibit a shift towards producing more cis-1-methyldecalin at high conversion, whereas nickel-tungsten catalysts tend to favor the trans isomers. acs.org The trans-anti-1-methyldecalin is generally the most thermodynamically stable stereoisomer and is often the predominant product. acs.org The ability to control stereoselectivity is crucial as the properties of the different isomers can vary. The development of heterogeneous alloy catalysts, such as Pt-Ni, is an emerging area for achieving high diastereoselectivity in the hydrogenation of sterically hindered olefins, a principle applicable to controlling stereocenters in decalin systems. nih.gov

Role of Catalyst Support Materials and Surface Chemistry in Selectivity

Common supports include:

Alumina (Al2O3): Widely used due to its thermal stability and mechanical strength. researchgate.netjst.go.jp The interaction between metal sulfides (like NiMoS) and alumina can be modified, for example with titanium, to alter selectivity. researchgate.net

Activated Carbon: Provides a high surface area and is often used for precious metal catalysts. acs.org Modeling results indicate that for carbon-supported catalysts, the reaction pathway to methyltetralins can vary depending on the metal used (e.g., Pt/C vs. other metals on carbon). acs.org

Titania (TiO2): Can enhance catalyst activity and sulfur resistance, as seen with Pd/TiO2 catalysts. researchgate.net

Zeolites: Offer shape selectivity and tunable acidity. acs.org For bifunctional processes like hydrocracking, the acidic properties of zeolite supports like Beta are essential for the cracking of the decalin ring after hydrogenation by the metal component. acs.orgacs.org Modifying the external surface acidity of zeolites, for instance by depositing a layer of SiO2, can regulate the metal-acid interaction and improve catalyst performance. acs.org

Advanced Organic Synthesis Routes

While catalytic hydrogenation of aromatic precursors is the dominant industrial method, other advanced organic synthesis routes can be employed to create this compound and its derivatives, often with high stereochemical control. These methods are typically used in laboratory settings for creating specific isomers or complex molecules where the decalin structure is a core motif. sdu.dkoxfordsciencetrove.com

One historical approach involves the Grignard reaction. For instance, trans-2-ethyldecalin has been prepared by reacting the corresponding trans-2-chlorodecalin with ethylmagnesium bromide, demonstrating a pathway to introduce alkyl groups onto a pre-formed decalin ring system. cdnsciencepub.com This type of strategy, involving the functionalization of a decalin skeleton, represents a different synthetic logic compared to building the skeleton via hydrogenation. savemyexams.com

Other advanced strategies could involve:

Cycloaddition Reactions: Pericyclic reactions, such as the Diels-Alder reaction, are powerful tools for constructing six-membered rings and could be envisioned as part of a multi-step synthesis to build the bicyclic decalin framework before the introduction of the methyl group. sdu.dk

Stereoselective Alkylation: The alkylation of enolates derived from decalinone (a ketone derivative of decalin) can be used to install a methyl group at the C-1 position. The stereochemical outcome of this alkylation can be controlled through the choice of reagents and reaction conditions.

Ring-Closing Metathesis (RCM): This powerful reaction could potentially be used to form one of the rings of the decalin system from a suitable diene precursor.

These advanced methods offer precision but are often more complex and less economically viable for bulk production compared to catalytic hydrogenation. oxfordsciencetrove.com They are invaluable, however, for the targeted synthesis of specific, pure stereoisomers of this compound and related derivatives for research and specialized applications. rsc.orgontosight.ai

Grignard Reactions with Halogenated Decalins

Grignard reagents, organomagnesium halides (RMgX), are potent nucleophiles widely used for the formation of carbon-carbon bonds. masterorganicchemistry.comtamu.edubyjus.com One approach to synthesizing this compound involves the reaction of a Grignard reagent, specifically methylmagnesium halide (CH₃MgX), with a halogenated decalin.

The general mechanism involves the nucleophilic attack of the carbanionic methyl group from the Grignard reagent on the electrophilic carbon atom of the carbon-halogen bond in the decalin structure. tamu.eduleah4sci.com This results in the displacement of the halide and the formation of a new carbon-carbon bond, yielding this compound. The reaction is typically carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the Grignard reagent. leah4sci.com

The synthesis of various alkyl decalins has been achieved through the reaction of the corresponding monochlorodecalins with Grignard reagents. For instance, the reaction of trans-2-chlorodecalin with ethylmagnesium bromide has been used to prepare trans-2-ethyldecalin. cdnsciencepub.com While this method provides a direct route to alkylated decalins, the yields can sometimes be modest. cdnsciencepub.com

A notable application of Grignard reagents extends to the conversion of alcohols to alkyl halides. Alkyl mesylates can be transformed into alkyl iodides and bromides via an SN2 mechanism using methylmagnesium iodide (MeMgI) and methylmagnesium bromide (MeMgBr) as nucleophilic halide sources. organic-chemistry.org This reaction proceeds with an inversion of configuration and can be performed as a one-pot procedure starting from the alcohol. organic-chemistry.org

Reactant 1Reactant 2ProductReference
Halogenated DecalinMethylmagnesium Halide (CH₃MgX)This compound cdnsciencepub.com
trans-2-chlorodecalinethylmagnesium bromidetrans-2-ethyldecalin cdnsciencepub.com
Alkyl MesylateMethylmagnesium Iodide/BromideAlkyl Iodide/Bromide organic-chemistry.org

Intramolecular Cyclization Reactions and Annulation Strategies

Intramolecular cyclization and annulation reactions are powerful strategies for constructing the bicyclic decalin framework. These methods often involve the formation of one of the rings by creating a new carbon-carbon bond within a single molecule that already contains the other ring or a precursor to it.

One of the most prominent annulation methods is the Robinson annulation, which typically leads to the formation of dehydrodecalin systems. cdnsciencepub.com This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation.

The Diels-Alder reaction is another cornerstone in the synthesis of decalin systems, particularly for achieving high stereoselectivity. This [4+2] cycloaddition can generate cis-decalin frameworks with the potential to create up to four new asymmetric centers in a single step. cdnsciencepub.com For instance, the Lewis acid-catalyzed Diels-Alder reaction between 2-carbomethoxy-2-cyclohexenone and substituted 1,3-dienes has been utilized to prepare cis-decalins. cdnsciencepub.com

Intramolecular reactions of 1,n-enynes have also been explored for the synthesis of complex cyclic systems. tesisenred.net Furthermore, intramolecular aldol reactions of ketoaldehydes, catalyzed by bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), are a key step in the formation of cyclic structures. researchgate.net Rhodium-catalyzed intramolecular cyclization of diazo compounds can lead to ring enlargement, providing access to larger ring systems. acs.org

A notable example of a domino reaction leading to a substituted 9-methyldecalin derivative involves a Michael reaction followed by an intramolecular aldol reaction, mediated by a diphenylprolinol silyl (B83357) ether organocatalyst. acs.org This process allows for the creation of an all-carbon quaternary chiral center with high enantioselectivity. acs.org

Reaction TypeKey FeaturesResulting ScaffoldReference
Robinson AnnulationMichael addition followed by intramolecular aldol condensationDehydrodecalins cdnsciencepub.com
Diels-Alder Cycloaddition[4+2] cycloadditioncis-Decalins cdnsciencepub.com
Intramolecular Aldol ReactionBase-catalyzed cyclization of ketoaldehydesCyclic ketones researchgate.net
Domino Michael/Aldol ReactionOrganocatalyst-mediated cascadeSubstituted 9-methyldecalins acs.org

Organocatalytic Methods for Stereoselective Decalin Construction

Asymmetric organocatalysis has emerged as a powerful tool for the stereoselective synthesis of complex molecules, offering an environmentally friendly alternative to metal-based catalysts. acs.orguniroma1.itacs.orgmdpi.com These methods are particularly valuable for constructing chiral decalin frameworks with high levels of enantio- and diastereoselectivity.

Organocatalysts, such as proline and its derivatives, are effective in promoting cascade reactions that lead to the formation of decalin systems. mdpi.com For example, the Hajos-Parrish-Eder-Sauer-Wiechert reaction, an organocatalytic intramolecular aldol condensation, is a classic method for synthesizing chiral bicyclic ketones. mdpi.comkcl.ac.uk

A highly stereoselective approach for synthesizing spiro-decalin oxindole (B195798) derivatives has been developed using a sequential organocatalytic Michael-domino Michael/aldol reaction. acs.orgacs.org This method, employing a pyrrolidine-based organocatalyst and DBU, generates five contiguous stereogenic centers with excellent stereocontrol. acs.orgacs.org The initial Michael addition is followed by a domino sequence of a second Michael addition and an aldol reaction to construct the spiro-decalin moiety. acs.org

The use of diphenylprolinol silyl ether as an organocatalyst has been successful in a domino Michael/aldol reaction to produce substituted 9-methyldecalin derivatives with excellent enantioselectivity. acs.org This demonstrates the ability of organocatalysis to create complex chiral structures, including those with all-carbon quaternary centers.

OrganocatalystReaction TypeProductKey OutcomeReference
L-prolineIntramolecular Aldol CondensationChiral bicyclic ketonesStereoselective synthesis mdpi.com
Pyrrolidine-based catalyst and DBUSequential Michael-domino Michael/aldol reactionSpiro-decalin oxindolesHigh stereoselectivity (>99:1 dr, up to 92% ee) acs.orgacs.org
Diphenylprolinol silyl etherDomino Michael/aldol reactionSubstituted 9-methyldecalinsExcellent enantioselectivity acs.org

Separation and Purification Techniques for Isomeric Products

The synthesis of this compound and other decalin derivatives often results in a mixture of stereoisomers, primarily the cis and trans isomers, which differ in the relative orientation of the two fused rings. masterorganicchemistry.com The separation and purification of these isomers are crucial for obtaining pure compounds for further use or analysis.

Distillation is a common technique used to separate isomers with different boiling points. For instance, cis- and trans-decalin can be separated by distillation due to an 8-degree difference in their boiling points. masterorganicchemistry.com However, for isomers with very close boiling points, such as those of some perfluorinated decalin derivatives, simple distillation may not be efficient. sciforum.net In such cases, more advanced techniques like heteroazeotropic distillation can be employed. researchgate.net

Crystallization is another effective method for separating isomers, particularly for purifying a target isomer from a mixture. sciforum.net This technique relies on the differences in solubility and crystal lattice energy between the isomers. It has been shown to be highly efficient for the final purification of perfluorodecalin (B110024) isomers from impurities. sciforum.net

Chromatographic methods are also widely used for the separation of decalin isomers. Gas chromatography (GC) is a powerful analytical technique for separating and identifying volatile isomers. rsc.orgnih.gov For preparative separations, column chromatography is often employed. The choice of the stationary and mobile phases can be optimized to achieve efficient separation based on the polarity differences between the isomers. For example, 1-alkyl decalins have been shown to have stronger polarity than 2-alkyl decalins, which allows for their separation on a suitable column. rsc.org

A combination of these techniques is often necessary to achieve high purity. For example, a multi-step process involving distillation, splitting, and crystallization has been used to obtain high-purity perfluorodecalin isomers from an industrial mixture. rscf.ru

TechniquePrincipleApplication ExampleReference
DistillationDifference in boiling pointsSeparation of cis- and trans-decalin masterorganicchemistry.com
Heteroazeotropic DistillationFormation of azeotropes with a separating agentPurification of perfluoro(7-methylbicyclo[4.3.0]nonane) researchgate.net
CrystallizationDifference in solubility and crystal packingPurification of perfluorodecalin isomers sciforum.net
Gas Chromatography (GC)Difference in volatility and interaction with stationary phaseSeparation and identification of alkyl decalin isomers rsc.org
Column ChromatographyDifference in polarityPreparative separation of 1- and 2-alkyl decalins rsc.org

Reaction Mechanisms and Chemical Transformations Involving 1 Methyldecahydronaphthalene

Dehydrogenation Processes

Dehydrogenation of 1-methyldecahydronaphthalene is a critical reaction, primarily for the release of stored hydrogen. researchgate.net This process involves the removal of hydrogen atoms from the molecule, leading to the formation of aromatic compounds, principally 1-methylnaphthalene (B46632).

The use of this compound as a Liquid Organic Hydrogen Carrier (LOHC) is a promising approach for hydrogen storage and transportation. researchgate.netacs.org In this system, hydrogen is stored via the catalytic hydrogenation of 1-methylnaphthalene to this compound. acs.org The release of hydrogen is achieved through the endothermic catalytic dehydrogenation of this compound. acs.org This reversible process allows for the safe and efficient handling of hydrogen in a liquid form under ambient conditions. acs.org

The choice of catalyst is crucial for the efficiency of the dehydrogenation process. Platinum-based catalysts are extensively studied for their high activity and selectivity in LOHC dehydrogenation. researchgate.net For instance, a 1% Pt/C catalyst has been used to study the dehydrogenation parameters of 1-methyldecalin. researchgate.net The reaction is typically carried out in a flow-type unit, and the efficiency is influenced by the contact time of the substrate with the catalyst. researchgate.net

Table 1: Catalysts Used in Dehydrogenation of this compound

CatalystSupportApplicationReference
Platinum (Pt)Carbon (C)Dehydrogenation for hydrogen release researchgate.net
Rhodium (Rh)Alumina (B75360) (Al₂O₃)Hydrogenation of 1-methylnaphthalene acs.org
Palladium (Pd)Alumina (Al₂O₃)Hydrogenation of 1-methylnaphthalene acs.org
Ruthenium (Ru)Carbon (C)Hydrogenation of 1-methylnaphthalene acs.org

This compound exists as multiple stereoisomers, including cis and trans isomers, which arise from the fusion of the two cyclohexane (B81311) rings, and syn- and anti-isomers, which relate to the orientation of the methyl group. researchgate.net Research indicates that the stereochemistry of this compound significantly influences the efficiency of the dehydrogenation reaction. researchgate.net

Studies comparing the dehydrogenation of different isomer mixtures of 1-methyldecalin have shown that the conversion rates vary depending on the cis/trans ratio. researchgate.net The spatial arrangement of the atoms in different isomers affects their interaction with the catalyst surface, thereby influencing the kinetics and thermodynamics of the dehydrogenation process. researchgate.net Formal kinetic modeling has been employed to estimate the equilibrium constants of the elementary steps in the dehydrogenation reaction, revealing the substantial impact of both ring isomerism and the methyl substituent's orientation. researchgate.net

During the catalytic dehydrogenation of this compound, side reactions can occur, leading to the formation of undesired byproducts and contributing to catalyst deactivation. researchgate.net One significant side reaction is the demethylation of the resulting aromatic product, which can lead to the formation of coke and ultimately deactivate the catalyst. researchgate.net

Catalyst deactivation is a critical issue in LOHC systems, as it limits the number of hydrogenation/dehydrogenation cycles. researchgate.net The deactivation of catalysts used for this compound dehydrogenation can be attributed to several factors, including the formation of carbonaceous deposits (coke) on the catalyst surface. researchgate.net In the context of the reverse reaction, the hydrogenation of 1-methylnaphthalene, catalyst deactivation appears to be linked to the presence of 1-methylnaphthalene itself, which can lead to the formation of these deposits. acs.org

Hydrocracking and Ring Opening Reactions

Hydrocracking is a chemical process that involves the cracking of large hydrocarbon molecules into smaller, more valuable ones in the presence of hydrogen and a catalyst. Ring opening is a specific type of hydrocracking reaction where a cyclic hydrocarbon is converted into an acyclic one.

The hydrocracking of this compound involves the cleavage of carbon-carbon bonds within its bicyclic structure. bilkent.edu.tr This process is typically carried out over dual-functional catalysts that possess both metal and acid sites. ufrn.br The reaction mechanism is thought to proceed through a series of steps:

Dehydrogenation: The initial step involves the dehydrogenation of the naphthenic rings on the metal sites of the catalyst to form cyclic olefins. ufrn.br

Protonation and Isomerization: The resulting olefin is then protonated at a Brønsted acid site to form a carbenium ion, which can undergo skeletal isomerization. ufrn.br

β-Scission: The isomerized carbenium ion undergoes β-scission, which is the cleavage of an endocyclic C-C bond, leading to ring opening. ufrn.br

Desorption and Hydrogenation: The resulting acyclic olefins are then desorbed from the acid sites and subsequently hydrogenated on the metal sites to form saturated products. ufrn.br

Unwanted side reactions can occur, such as the strong adsorption of a carbon atom onto the catalyst, which can lead to catalyst deactivation. bilkent.edu.tr

Isomerization and Epimerization Reactions

Isomerization and epimerization are reactions that involve the conversion of a molecule into one of its isomers. In the context of this compound, these reactions are particularly relevant during its synthesis via the hydrogenation of 1-methylnaphthalene.

The hydrogenation of 1-methylnaphthalene to this compound is not a direct process. acs.org It proceeds through intermediate steps involving the formation of 1-methyltetralin and 5-methyltetralin. acs.org The reaction mechanism includes not only hydrogenation steps but also isomerization reactions between these intermediate and the final this compound products. acs.org This results in the formation of four stereoisomers of 1-methyldecalin: trans-anti-, trans-syn-, cis-anti-, and cis-syn-1-methyldecalin. acs.org

Epimerization, the change in configuration at a single stereocenter, can also occur under certain reaction conditions. For example, prolonged exposure to alkaline conditions can lead to the epimerization of certain isomers. kashanu.ac.ir

Transformation Pathways in Complex Geochemical and Industrial Systems

This compound is a saturated bicyclic hydrocarbon whose formation and transformation are significant in both natural geological processes and synthetic industrial applications. In geochemical systems, it serves as a molecular fossil, or biomarker, providing insights into the origin, maturity, and alteration of petroleum. researchgate.netjapex.co.jpcsic.es In industrial settings, it is a key product in processes such as hydrogen storage and the upgrading of fuel stocks. acs.orgresearchgate.net

Geochemical Transformation Pathways

The transformation pathways of this compound in geochemical systems are primarily linked to the thermal maturation and biodegradation of petroleum. It is one of a series of alkyl decahydronaphthalene (B1670005) isomers found in crude oils and ancient sediments. researchgate.netdokumen.pub

Formation and Diagenesis: Alkyl decahydronaphthalenes are believed to form from the diagenetic alteration of biological precursor molecules. csic.es Their long alkyl side chains can be the result of bacterial transformation or various oil cracking events during the maturation of source rocks. researchgate.netrsc.org As petroleum matures under thermal stress, complex organic matter breaks down, leading to the formation of stable hydrocarbon structures like this compound. researchgate.net

Isomerization and Stability: In geological samples, both 1-alkyl and 2-alkyl decahydronaphthalenes are found. researchgate.netrsc.org Studies comparing these isomers have shown that 2-alkyl decalins exhibit higher stability, while 1-alkyl decalins, including this compound, are more polar. rsc.org The relative distribution of these isomers can be used by geochemists to understand hydrocarbon migration and thermal evolution. rsc.org

Thermal Cracking: During advanced thermal maturation or in processes like hydrous pyrolysis, the ratio of 1-methyldecalin to its aromatic precursor, 1-methylnaphthalene (1-MD/1-MN), can serve as an indicator of the extent of hydrogenation and cracking reactions. scholaris.ca For instance, in hydrocracking experiments on oil sand bitumen, the 1-MD/1-MN ratio was observed to be significantly higher compared to hydrous pyrolysis products, reflecting the catalytic enhancement of hydrogenation. scholaris.ca

Detailed Research Findings in Geochemical Systems

Comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry (GC×GC/TOFMS) has been instrumental in identifying and profiling alkyl decahydronaphthalene isomers in petroleum samples. researchgate.net Research has systematically identified series of 1-alkyl and 2-alkyl decahydronaphthalenes in crude oil and source rock extracts, confirming their potential as petroleum biomarkers. researchgate.netrsc.org

Geochemical ProcessTransformation PathwayKey FindingsSource(s)
Diagenesis/MaturationFormation from biological precursors and kerogen cracking.This compound is part of a series of alkyl decalins identified in crude oil and source rocks, serving as a potential biomarker. researchgate.netrsc.org
Bacterial TransformationPossible alteration of precursor molecules by bacteria.The presence of long-chain alkyl decahydronaphthalenes may be attributable to bacterial activity or oil cracking events. researchgate.netrsc.org
Thermal Cracking / HydrocrackingHydrogenation of aromatic precursors like 1-methylnaphthalene.The ratio of 1-methyldecalin to 1-methylnaphthalene is a useful parameter for monitoring the efficiency of catalytic upgrading of heavy oils. scholaris.ca
IsomerizationGeological processes leading to different isomers.1-Alkyl decalins are more polar, while 2-alkyl decalins are more stable; their relative abundance provides clues about the oil's history. rsc.org

Industrial Transformation Pathways

In industrial chemistry, this compound is primarily synthesized through the catalytic hydrogenation of 1-methylnaphthalene. This reaction is of significant interest for applications like Liquid Organic Hydrogen Carriers (LOHCs), where hydrogen is chemically stored in a liquid medium. acs.orgresearchgate.net

Influence of Catalysts: The choice of catalyst and support material significantly impacts the reaction rate and selectivity towards the final perhydrogenated product. Noble metals are often used due to their high activity. acs.org

Ruthenium (Ru) , particularly on a carbon support (Ru/C), shows high activity and promotes the reaction toward the final methyldecalin products. acs.org

Platinum (Pt) and Palladium (Pd) catalysts are also effective. For instance, a Pt/C catalyst has been proposed as efficient for both the hydrogenation and dehydrogenation steps. acs.org Pt/Al2O3 has been shown to be more active than Pd/Al2O3 for the complete hydrogenation of 2-methylnaphthalene (B46627) to 2-methyldecalin (B1172530) at 250 °C. uniovi.es

The catalyst support also plays a role; alumina-supported catalysts tend to yield the highest amounts of 1-methyldecalin, although the reaction proceeds more slowly compared to carbon-supported catalysts. acs.org

Hydrocracking: In refinery processes, methyldecalin can undergo hydrocracking over catalysts like palladium on a zeolite-X support. bilkent.edu.tr This process involves ring-opening and cracking of the molecule into smaller, more valuable components.

Detailed Research Findings in Industrial Hydrogenation

Kinetic studies on the hydrogenation of 1-methylnaphthalene have elucidated the complex reaction network, which includes both hydrogenation and isomerization steps. acs.org The reaction is typically carried out at elevated temperatures (e.g., 150-250 °C) and pressures (e.g., 50 bar H₂). acs.orguniovi.es

Catalyst SystemReaction ConditionsKey Findings on Transformation PathwaySource(s)
Pd, Pt, Rh, Ru on Activated Carbon or Alumina250 °C, 50 bar H₂The reaction proceeds via methyltetralin intermediates to form cis- and trans-methyldecalins. Reaction pathways and rates are highly dependent on the metal and support. acs.org
Ru/C250 °C, 50 bar H₂Demonstrates high activity and a remarkable advancement of the reaction toward the final 1-methyldecalin products. acs.org
Pt/Al₂O₃ and Pd/Al₂O₃150-250 °C, 50 bar H₂At 150 °C, hydrogenation stops at the methyltetralin stage. At 250 °C, methyldecalins are formed, with the Pt catalyst being more selective for the fully hydrogenated product than the Pd catalyst. uniovi.es
Palladium/Zeolite-XNot specifiedCatalyzes the hydrocracking of methyldecalin, involving ring-opening reactions. bilkent.edu.tr

Spectroscopic Characterization and Advanced Analytical Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1-methyldecahydronaphthalene. Both one-dimensional and two-dimensional NMR experiments offer critical data for its characterization.

Carbon-13 (13C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy provides essential information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are influenced by their local electronic environment and spatial arrangement, allowing for the differentiation of the various carbon atoms within the molecule. While specific chemical shift values can vary slightly depending on the solvent and stereoisomer, representative data helps in the fundamental characterization of the molecule's structure. For instance, the structures of synthesized 1-alkyl decalins have been confirmed using 13C-NMR DEPT 135 analysis. rsc.org

Table 1: Representative 13C NMR Data for Decahydronaphthalene (B1670005) Derivatives

Carbon PositionRepresentative Chemical Shift (ppm)
C130-45
C220-35
C320-35
C420-35
C4a40-55
C520-35
C620-35
C720-35
C820-35
C8a40-55
CH315-25

Note: This table presents a generalized range of chemical shifts for decahydronaphthalene derivatives. Actual values for this compound isomers will be more specific.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton and carbon signals and for determining the stereochemistry of this compound isomers. libretexts.orgwikipedia.org Techniques such as COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. wikipedia.orgcreative-biostructure.com NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space interactions, which is crucial for defining the relative stereochemistry of the methyl group and the ring fusion protons. ipb.pt These advanced techniques are critical in distinguishing between cis and trans isomers of this compound. ipb.pt

Mass Spectrometry (MS) for Compound Identification and Quantitative Analysis

Mass spectrometry is a powerful tool for identifying this compound and quantifying its presence, particularly in complex matrices like petroleum samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used method for the analysis of volatile and semi-volatile compounds like this compound. mdpi.com In GC-MS, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for ionization and detection. The resulting mass spectrum provides a molecular fingerprint, with a characteristic molecular ion peak and fragmentation pattern that aids in identification. nist.gov For this compound (C11H20), the molecular weight is approximately 152.28 g/mol . nih.govnih.gov The NIST Mass Spectrometry Data Center contains reference spectra for this compound that can be used for library matching. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC11H20 nist.gov
Molecular Weight152.28 g/mol nih.govnih.gov
Exact Mass152.156500638 Da nih.govnih.gov
Key Mass Fragments (m/z)137, 95, 81, 67 rsc.orgnih.gov

Comprehensive Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry (GC×GC/TOFMS) for Complex Mixture Analysis

For the analysis of highly complex samples such as crude oil, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC/TOFMS) offers superior resolving power. rsc.orgresearchgate.net This technique utilizes two columns with different stationary phases to achieve a much higher degree of separation than conventional GC. rsc.orgunito.it The high data acquisition speed of the TOF mass spectrometer is essential to capture the narrow peaks produced by the second dimension separation. unito.it GC×GC/TOFMS has been successfully employed to identify isomers of methyldecahydronaphthalene in petroleum samples, where they were distinguished from other alkylated decalins. rsc.orgresearchgate.net In such analyses, this compound has been identified as a component in crude oil and source rock extracts. rsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis and Mechanistic Probes

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. lmu.edu For this compound, the IR spectrum is characterized by the vibrational frequencies of its C-H and C-C bonds. The absence of absorptions associated with functional groups like hydroxyl (O-H), carbonyl (C=O), or carbon-carbon double or triple bonds confirms its saturated alkane nature. libretexts.org The primary absorptions for this compound will be in the C-H stretching region (around 2850-3000 cm⁻¹) and the C-H bending and C-C stretching regions (in the fingerprint region, typically below 1500 cm⁻¹). libretexts.orguc.edu

Table 3: Characteristic Infrared Absorption Ranges for this compound

Bond TypeFunctional GroupCharacteristic Absorption Range (cm⁻¹)
C-HAlkane2850-2960 (stretch)
-CH3Methyl~1450 and ~1375 (bend)
-CH2-Methylene~1465 (bend)

Note: These are general ranges for alkanes. The specific spectrum for this compound will have a unique pattern in the fingerprint region.

X-ray Crystallography for Determination of Absolute Stereochemistry

Single-crystal X-ray crystallography stands as the most definitive method for the three-dimensional structural elucidation of molecules. springernature.com While a standard diffraction experiment readily determines the relative configuration of stereogenic centers, the determination of the absolute configuration is a more intricate process. springernature.com This technique is particularly crucial for chiral molecules, such as the various stereoisomers of this compound, to unambiguously assign the spatial arrangement of atoms.

The determination of absolute configuration through X-ray diffraction relies on the phenomenon of anomalous scattering (or resonant scattering). nih.gov When X-rays interact with electrons, a phase shift occurs. For most atoms and standard X-ray wavelengths (e.g., from a copper source), this scattering is considered "normal." However, when the X-ray energy is near the absorption edge of an atom, anomalous dispersion effects become significant, leading to a detectable difference in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). nih.gov It is this difference, known as the Bijvoet difference, that allows for the determination of the absolute structure. nih.gov

For a molecule like this compound, which is composed solely of carbon and hydrogen atoms, determining the absolute configuration via anomalous scattering is challenging. soton.ac.uk Light atoms are weak anomalous scatterers when using common X-ray sources. soton.ac.uk To successfully determine the absolute stereochemistry in such cases, several conditions must be met:

The crystal must be of high quality and non-centrosymmetric.

The compound must be enantiomerically pure or enriched. chem-soc.si

Accurate intensity data must be collected, often requiring longer exposure times or the use of a more intense X-ray source like a synchrotron. soton.ac.uk

The use of longer wavelength X-ray radiation can enhance the anomalous scattering effect. soton.ac.uk

A key indicator in the determination of absolute configuration is the Flack parameter. nih.gov This value, refined during the crystallographic analysis, should ideally be close to 0 for the correct enantiomer and close to 1 for the inverted structure. A standard uncertainty of less than 0.04 is generally required for a reliable assignment. chem-soc.si

In the context of this compound, a successful X-ray crystallographic analysis would provide the precise bond lengths, bond angles, and torsional angles, defining its specific conformation (e.g., cis or trans fusion of the rings) and the configuration at its chiral centers. ontosight.ai Given the existence of multiple stereoisomers, this technique would be indispensable for definitively distinguishing between them. nist.gov For instance, it could differentiate between the various cis and trans isomers of 1-methyldecalin. nist.govnist.gov

Table 1: Key Aspects of X-ray Crystallography for Absolute Stereochemistry Determination

ParameterDescriptionRelevance to this compound
Principle Based on anomalous scattering of X-rays by atoms in a non-centrosymmetric crystal structure. nih.govChallenging due to the presence of only light atoms (carbon and hydrogen), which are weak anomalous scatterers. soton.ac.uk
Requirement High-quality, single crystal of an enantiomerically pure or enriched sample. springernature.comchem-soc.siSynthesis and crystallization of a single stereoisomer of this compound would be necessary.
Key Measurement Bijvoet differences (intensity differences between Friedel pairs, I(hkl) ≠ I(-h-k-l)). nih.govThese differences would be very small and require highly accurate data collection, possibly with synchrotron radiation.
Refinement Parameter Flack parameter, which should refine to a value near 0 for the correct absolute structure. nih.govA low standard uncertainty on the Flack parameter would be crucial for a confident assignment. chem-soc.si
Outcome Unambiguous determination of the three-dimensional arrangement of atoms in space. springernature.comWould definitively assign the R/S configuration at each stereocenter and confirm the cis/trans ring fusion.

Table 2: Stereoisomers of this compound

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound (mixture of isomers)2958-75-0C₁₁H₂₀152.28 nih.gov
cis-1-MethyldecahydronaphthaleneNot specifiedC₁₁H₂₀152.28 nist.gov
trans-1-MethyldecahydronaphthaleneNot specifiedC₁₁H₂₀152.28 nist.gov
Naphthalene (B1677914), decahydro-1-methyl-, (1α,4aα,8aβ)-Not specifiedC₁₁H₂₀152.28 ontosight.ai
Naphthalene, decahydro-1-methyl-, (1α,4aβ,8aα)-Not specifiedC₁₁H₂₀152.28 nist.gov

Computational Chemistry and Theoretical Studies on 1 Methyldecahydronaphthalene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of 1-methyldecahydronaphthalene. These computational methods allow for the prediction of various electronic properties. While specific DFT studies solely on this compound are not extensively detailed in the provided results, the principles of applying such calculations are well-established. For instance, DFT can be used to model the molecule's electron distribution, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity.

In a broader context, quantum mechanical calculations are employed to predict electronic properties, though it is crucial to validate these predictions with experimental data due to inherent approximations in computational models, especially concerning solvation effects. The presence of a methyl group on the decahydronaphthalene (B1670005) framework introduces electronic effects that can be quantified through these calculations. For example, the methyl group is an electron-donating group, which can influence the charge distribution and reactivity of the molecule. Theoretical studies on related molecules, like decalin, have shown that ring-opening isomerization is energetically more favorable than C-H bond dissociation. The presence of a methyl group in this compound is predicted to decrease the C-C bond dissociation energy next to it by approximately 3 kcal/mol.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Transitions

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior and conformational transitions of this compound. These simulations model the movement of atoms over time, providing insights into the molecule's flexibility, conformational landscape, and interactions with its environment.

This compound exists as multiple stereoisomers, including cis and trans-fused ring systems, each with various conformational possibilities. MD simulations can explore the energy barriers between these different conformations and the timescales of their interconversion. This is particularly important for understanding the physical properties and reactivity of the different isomers. For instance, the cis and trans isomers of decalin, the parent structure of this compound, exhibit different physical properties, and MD simulations can help elucidate the molecular basis for these differences. researchgate.net

Furthermore, MD simulations are valuable for studying the behavior of this compound in different environments, such as in solution or as part of a larger molecular assembly. These simulations can predict how the molecule interacts with solvents and other molecules, which is crucial for understanding its role in various chemical processes.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is instrumental in mapping out reaction pathways and analyzing the transition states involved in the chemical transformations of this compound. Theoretical studies have explored the initial unimolecular decomposition of decalin and methyldecalin, revealing that ring-opening isomerization is a key initial process. These reactions often proceed through biradical intermediates, necessitating the use of advanced multi-reference calculation methods like CASSCF/MRCI. Preliminary results indicate that the presence of the methyl group in methyldecalin lowers the activation energy for the dissociation of the adjacent C-C bond.

In the context of hydrogenation and dehydrogenation reactions, which are relevant for applications like liquid organic hydrogen carriers (LOHC), reaction pathway modeling helps to understand the mechanism and kinetics. For example, the hydrogenation of 1-methylnaphthalene (B46632) to 1-methyldecalin involves several steps and intermediates, including 1-methyltetralin and 5-methyltetralin, leading to the formation of four stereoisomers of 1-methyldecalin. acs.orgacs.org Kinetic models derived from these studies can predict how reaction conditions and catalyst choice influence the product distribution. acs.org The analysis of transition states using methods like Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory allows for the calculation of reaction rates.

Prediction and Interpretation of Spectroscopic Signatures

Computational methods are widely used to predict and interpret the spectroscopic signatures of molecules like this compound, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectra. While specific computational spectroscopic studies for this compound are not detailed in the search results, the general applicability of these methods is well-established.

For instance, quantum chemical calculations can predict vibrational frequencies, which can be correlated with experimental IR spectra to aid in structural elucidation. Similarly, NMR chemical shifts and coupling constants can be calculated to help assign peaks in experimental NMR spectra and determine the stereochemistry of the molecule. The NIST WebBook for this compound lists available experimental data for mass spectrometry and gas chromatography, which can be compared with computationally predicted fragmentation patterns and retention times. nist.gov The prediction of spectroscopic properties is crucial for identifying and characterizing this compound in complex mixtures, such as in diesel fuels or biological samples. researchgate.netup.ac.za

Isotope Fractionation Studies and Isotopic Effects (e.g., 2H/1H fractionation)

Isotope fractionation studies investigate the partitioning of isotopes between different molecules or within a single molecule. In the context of this compound, understanding 2H/1H (deuterium/protium) fractionation can provide insights into its formation pathways and environmental fate.

The thermodynamic and kinetic effects that govern isotope fractionation are well-documented. mdpi.com For instance, kinetic isotope effects can lead to the preferential reaction of molecules with lighter isotopes, resulting in an accumulation of the heavier isotope in the remaining reactant pool. aginganddisease.org Equilibrium isotope effects, on the other hand, are governed by the different zero-point energies of isotopically substituted molecules.

Advanced Applications and Emerging Research Directions

Liquid Organic Hydrogen Carriers (LOHCs) Technology

The search for safe, efficient, and cost-effective hydrogen storage methods has led to significant research into Liquid Organic Hydrogen Carriers (LOHCs). acs.org This technology involves the use of organic compounds that can be reversibly hydrogenated and dehydrogenated to store and release hydrogen. acs.orgresearchgate.net The system operates in a closed loop where a hydrogen-lean molecule is catalytically hydrogenated for storage and transport, and later, hydrogen is released through an endothermic catalytic dehydrogenation process. researchgate.net Decalin derivatives, including 1-methyldecahydronaphthalene, are prominent candidates in this field.

This compound, the hydrogenated form of 1-methylnaphthalene (B46632), is a promising LOHC candidate. The hydrogenation of 1-methylnaphthalene proceeds through intermediate steps, forming 1-methyltetralin and 5-methyltetralin, before yielding the final product, 1-methyldecalin, which exists as four stereoisomers. acs.org This fully hydrogenated state represents the "charged" form of the LOHC system, capable of storing a significant amount of hydrogen.

The theoretical hydrogen storage capacity of the methylnaphthalene/methyldecahydronaphthalene system is noteworthy. Research indicates that the complete dehydrogenation of 1-methyldecalin can release up to 6.6% of its weight as hydrogen, a value that is competitive with other LOHC systems and aligns with targets for mobile applications. acs.org The decalin/naphthalene (B1677914) system, a closely related parent system, has a slightly higher hydrogen storage capacity of 7.3 wt%. mdpi.com The reversible nature of this process allows for a cyclical storage and release system, making this compound a viable medium for hydrogen transport.

The design of an effective LOHC system hinges on several key principles, many of which are directly relevant to the use of decalin derivatives like this compound. researchgate.net

Key Design Considerations for LOHC Systems:

Principle Description Relevance to Decalin Derivatives
Physical State The carrier should be liquid under ambient operating conditions to leverage existing fuel infrastructure for transport and handling. acs.orgmdpi.com This compound and its dehydrogenated counterpart, 1-methylnaphthalene, are liquid at ambient temperatures, which is a significant advantage. However, the parent compound, naphthalene, is a solid at room temperature (melting point 80°C), which presents a challenge for the basic decalin/naphthalene system. mdpi.com
Hydrogen Storage Density A high gravimetric and volumetric hydrogen density is crucial for practical applications. The methyl-decalin system offers a competitive gravimetric capacity of 6.6 wt%. acs.org The parent decalin system reaches 7.3 wt%. mdpi.com
Thermodynamics The enthalpy of the dehydrogenation reaction should be low enough to minimize the energy required for hydrogen release, but high enough to ensure stability during storage. A major drawback for decalin-based systems is the high heat demand for dehydrogenation (66.3 kJ/mol H₂ for decalin), which necessitates high temperatures for hydrogen release. mdpi.comresearchgate.net
Reversibility and Stability The system must withstand numerous hydrogenation-dehydrogenation cycles without significant degradation or formation of side products. Decalin-based systems have demonstrated reversibility, but side reactions like ring-opening, cracking, or isomerization can occur, particularly with acidic catalyst supports. researchgate.net

| Availability and Cost | The organic carrier should be readily available and affordable to ensure economic viability on a large scale. | Naphthalene and its derivatives are bulk chemicals derived from petrochemical streams, making them relatively abundant. acs.org |

The primary challenge in utilizing decalin-based LOHCs is the endothermic nature of the dehydrogenation reaction, which requires significant energy input and high temperatures. rsc.orgaiche.org Overcoming this hurdle is the focus of extensive catalyst research.

Geochemical Biomarker Analysis in Petroleum Science

Alkyl decalin isomers, including this compound, serve as important molecular fossils or "biomarkers" in petroleum geology. Their structure and distribution within crude oil and source rocks provide valuable information about the origin and history of the petroleum.

Advanced analytical techniques are required to identify and quantify specific alkyl decalin isomers in complex hydrocarbon mixtures like crude oil. Comprehensive two-dimensional gas chromatography combined with time-of-flight mass spectrometry (GC × GC-TOFMS) has been instrumental in characterizing these compounds. nih.govresearchgate.net This powerful method allows for the separation and identification of a series of 1-alkyl- and 2-alkyl-decahydronaphthalene isomers in both crude oil and source rock extracts. nih.govresearchgate.net

To confirm the identity of these compounds detected in geological samples, researchers have synthesized various alkyl decalin isomers for use as analytical standards. nih.govrsc.org This validation step is crucial for accurate profiling. Mass spectrometry data reveals characteristic fragmentation patterns for these molecules, often showing a dominant fragment ion at a mass-to-charge ratio (m/z) of 137, corresponding to the loss of the entire alkyl group from the decalin ring structure. researchgate.netrsc.org The polarity of 1-alkyl-decahydronaphthalenes has been noted to be stronger than their 2-alkyl counterparts. nih.gov

Identified Alkyl Decalin Homologues in Petroleum Samples: rsc.org

Compound Alkyl Group
Butyldecahydronaphthalene Butyl (C₄H₉)
Pentyldecahydronaphthalene Pentyl (C₅H₁₁)
Hexyldecahydronaphthalene Hexyl (C₆H₁₃)

The systematic profiling of alkyl-decahydronaphthalene isomers serves as a powerful tool for understanding the geological history of petroleum. nih.govresearchgate.net The distribution and structure of these biomarkers can offer insights into key processes that alter crude oil composition over geological time.

Petroleum Maturation: The term maturation refers to the thermal cracking of complex organic matter into petroleum. The length of the alkyl side chains on decalin molecules may be correlated to the degree of oil cracking, providing a potential indicator of the thermal maturity of the oil. rsc.org

Biodegradation: The presence of long-chain alkyl substituent groups on decalin rings may be linked to bacterial transformation processes within the reservoir. researchgate.netrsc.org Certain microorganisms can alter crude oil composition, and the specific biomarker signature of alkyl decalins can help identify the extent and nature of this biodegradation.

Source and Migration: As biomarkers, the unique distribution pattern of this compound and other related isomers can help in oil-source rock correlation studies and in tracing the migration pathways of petroleum from its source to the reservoir.

The stability of these compounds in geological samples makes them reliable tracers for these complex subsurface processes. rsc.org

Integration into Polymeric Materials and Functionalized Systems

The integration of saturated cyclic hydrocarbons like this compound into polymeric materials is an area of specialized research. While decahydronaphthalene (B1670005) itself is utilized as a high-boiling point solvent for certain polymers due to its thermal stability, the incorporation of its derivatives as integral parts of a polymer structure is less common. marketpublishers.com The unique, rigid, and three-dimensional structure of the this compound moiety could potentially impart interesting properties to a polymer, such as altered thermal characteristics, modified solubility, and unique rheological behavior. rsc.org

Functionalization of the decahydronaphthalene ring system would be a prerequisite for its incorporation into a polymer backbone or as a pendant group. This could be achieved through various chemical modifications to introduce polymerizable groups. The resulting polymers could find applications in areas where high thermal stability and specific mechanical properties are required. The lack of chain ends in cyclic polymer architectures, for instance, leads to distinct physical properties compared to their linear counterparts, including higher glass transition temperatures and different viscoelastic behaviors. rsc.orgoborolabs.com

While no specific research has been published on the use of perfluorinated this compound derivatives in ion-selective electrodes (ISEs), the principles of using other perfluorinated compounds in such applications provide a strong basis for their potential utility. Perfluorinated substances are known for their unique properties, including high chemical resistance and hydrophobicity, which are advantageous in the design of chemical sensors.

Ion-selective electrodes are sensors that convert the activity of a specific ion in a solution into an electrical potential. The selectivity of these electrodes is determined by the membrane, which often contains an ionophore that selectively binds to the target ion. In the case of detecting perfluorinated anions like perfluorooctanoate (PFOA) and perfluorooctanesulfonate (B1231939) (PFOS), ISEs with "fluorous" membranes have been developed. acs.orgresearchgate.net These membranes are composed of highly fluorinated materials and contain a fluorophilic anion exchanger.

A hypothetical perfluorinated derivative of this compound could serve as a component of such a fluorous membrane. Its rigid, bulky, and highly fluorinated structure could create a well-defined and stable environment for the selective binding of target anions. The design of such an ISE would involve synthesizing a perfluorinated this compound derivative and incorporating it into a membrane, likely a liquid membrane or a plasticized polymer membrane. The performance of such an electrode would depend on the specific structure of the derivative and its interaction with the target ion.

The table below outlines the components and principles of a hypothetical ISE based on a perfluorinated this compound derivative for the detection of a generic perfluorinated anion.

ComponentFunctionRationale for using a Perfluorinated this compound Derivative
Electrode Body Houses the internal components and provides structural support.Standard component.
Internal Reference Electrode Provides a stable reference potential.Standard component.
Internal Filling Solution Contains a fixed concentration of the ion to be measured.Standard component.
Ion-Selective Membrane Selectively interacts with the target ion.A perfluorinated this compound derivative could enhance the fluorous nature of the membrane, improving its stability and selectivity for other perfluorinated anions.
Ionophore/Anion Exchanger A molecule within the membrane that selectively binds the target ion.A functionalized perfluorinated this compound could potentially be designed to act as an ionophore itself or as a matrix for another ionophore.

The development of such specialized materials could lead to sensitive and selective sensors for environmental monitoring of persistent organic pollutants. nih.gov

Environmental Transformation and Remediation Contexts

The environmental fate of this compound is of interest due to its structural similarity to components of petroleum and its potential formation in industrial processes. Its persistence, transformation, and degradation are key factors in assessing its environmental impact.

Thermochemical processes such as pyrolysis are used to treat organic wastes like sewage sludge. During these high-temperature processes, complex organic molecules are broken down and can recombine to form a variety of new compounds. Studies have shown that naphthalene and its derivatives present in sewage sludge can be transformed into decahydronaphthalene and its derivatives during pyrolysis. Decalin has been identified as a volatile organic compound emitted from thermally processed sewage sludge.

Research on the pyrolysis of sewage sludge has also indicated an increase in the total amount of methylated naphthalenes in the resulting biochar. While the bioavailability of these compounds may be reduced as they can become trapped in the microporous structure of the biochar, their presence is a notable outcome of the process. Given that this compound is a hydrogenated form of 1-methylnaphthalene, it is plausible that it could be formed during the pyrolysis of sewage sludge through the hydrogenation of 1-methylnaphthalene or the methylation of decahydronaphthalene.

The following table summarizes the potential transformations of related compounds during sewage sludge pyrolysis, suggesting the possible fate of this compound.

Precursor Compound in Sewage SludgeTransformation during PyrolysisPotential Formation of this compound
NaphthaleneHydrogenation to decahydronaphthaleneSubsequent methylation could lead to this compound.
MethylnaphthalenesIncreased concentrations in biocharHydrogenation of 1-methylnaphthalene could directly form this compound.

The degradation of this compound in the environment can occur through both biotic and abiotic pathways. The persistence of such compounds is a concern, and understanding their degradation is crucial for remediation strategies.

Biotic Degradation:

Microbial degradation is a primary pathway for the removal of hydrocarbons from contaminated environments. While specific studies on the biodegradation of this compound are scarce, the degradation of the parent compound, decahydronaphthalene (decalin), has been investigated. Aerobic bacteria, such as those from the genus Rhodococcus, can transform decalin. nih.gov The initial step in the aerobic degradation of cyclic alkanes typically involves the introduction of an oxygen atom by a monooxygenase enzyme, leading to the formation of an alcohol. This is followed by further oxidation to a ketone.

Based on the known pathways for decalin and methylnaphthalenes, a plausible aerobic degradation pathway for this compound can be proposed:

Hydroxylation: A monooxygenase enzyme attacks a carbon atom, likely a tertiary carbon if available and sterically accessible, or a secondary carbon, to form a methyldecahydronaphthol.

Dehydrogenation: The alcohol is then oxidized by a dehydrogenase to the corresponding ketone, a methyldecahydronaphthone.

Ring Cleavage: Subsequent enzymatic reactions would lead to the opening of one of the rings, followed by further degradation into smaller molecules that can enter central metabolic pathways.

Anaerobic degradation is also possible, particularly in subsurface environments. For related compounds like 1-methylnaphthalene, anaerobic degradation has been observed to proceed via the addition of a carboxyl group, often at the methyl group, to form naphthoic acid derivatives, which are then further metabolized.

Abiotic Degradation:

Abiotic degradation pathways may also contribute to the transformation of this compound. For instance, its precursor, 1-methylnaphthalene, has been shown to be oxidized by hydroxyl radicals generated by environmentally persistent free radicals (EPFRs) on the surface of particulate matter. nih.gov This process leads to the formation of compounds such as 1,4-naphthoquinone (B94277) and various isomers of (hydroxymethyl)naphthalene. nih.gov It is conceivable that this compound could undergo similar oxidative degradation in the presence of strong oxidizing agents in the environment.

The proposed degradation intermediates for this compound are summarized in the table below.

Degradation PathwayInitial StepKey Intermediates
Aerobic Biodegradation Enzymatic HydroxylationMethyldecahydronaphthols, Methyldecahydronaphthones
Anaerobic Biodegradation (inferred) Carboxylation (speculative)Carboxylated derivatives
Abiotic Oxidation (inferred) Reaction with hydroxyl radicalsOxidized derivatives (e.g., alcohols, ketones)

Q & A

Q. What analytical techniques are recommended for characterizing 1-Methyldecahydronaphthalene in environmental or biological samples?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for separation and identification, leveraging retention indices and mass fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) provides structural elucidation, particularly for distinguishing stereoisomers (e.g., cis/trans configurations) .
  • UV/Visible Spectroscopy can monitor photodegradation or electronic transitions in mechanistic studies .
  • Combustion Analysis (e.g., determining empirical formulas via CO₂/H₂O quantification) ensures purity and stoichiometric validation .

Q. How are systematic reviews designed to assess the health effects of this compound?

Q. How can researchers resolve contradictions in toxicity data across studies involving this compound?

Methodological Answer:

  • Dose-Response Reanalysis : Normalize exposure metrics (e.g., mg/kg/day vs. ppm) and adjust for metabolic differences between species .
  • Mechanistic Studies : Use in vitro models (e.g., cytochrome P450 assays) to identify metabolic pathways that explain interspecies variability .
  • Meta-Analysis : Apply statistical tools to aggregate data while controlling for confounding factors (e.g., study design, sample size) .

Q. What experimental designs are optimal for investigating the environmental fate of this compound?

Methodological Answer:

  • Microcosm Studies : Simulate environmental matrices (soil, water) to track degradation products via LC-MS/MS .
  • QSAR Modeling : Predict partition coefficients (e.g., log Kₒw) using quantum chemical descriptors to estimate bioaccumulation potential .
  • Isotope Labeling : Use deuterated analogs to trace transformation pathways in biodegradation assays .

Q. How should researchers prioritize data gaps in this compound toxicology?

Methodological Answer:

  • ATSDR Data Needs Framework : Focus on endpoints with insufficient evidence (e.g., chronic neurotoxicity, endocrine disruption) .
  • High-Throughput Screening (HTS) : Employ ToxCast/Tox21 assays to identify novel toxicity pathways for targeted follow-up .
  • Susceptible Populations : Investigate age- or disease-specific vulnerabilities using transgenic models or epidemiological subcohorts .

Methodological Resources

  • Toxicokinetic Studies : Refer to ATSDR’s extraction templates (Table C-2) for harmonizing parameters like absorption rates and half-lives .
  • Confidence Rating Criteria : Use ATSDR’s 8-step process () to weight human vs. animal evidence and derive hazard conclusions.
  • Analytical Standards : Source certified reference materials from NIST or peer-reviewed suppliers for calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.